2-(1H-1,2,4-triazol-1-yl)ethanethioamide

Vue d'ensemble

Description

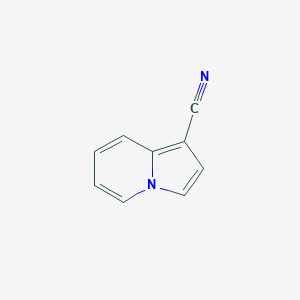

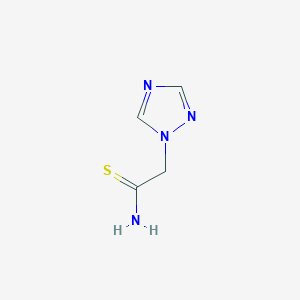

2-(1H-1,2,4-triazol-1-yl)ethanethioamide , also known as 1,2,4-triazole-1-ylethanethioamide , is a heterocyclic compound containing a 1,2,4-triazole ring fused with an ethanethioamide moiety. The triazole ring is a five-membered ring with three nitrogen atoms, making it an essential scaffold in medicinal chemistry due to its diverse pharmacological properties .

Synthesis Analysis

The synthesis of this compound involves the reaction of an appropriate precursor with a thioamide group. Various synthetic routes exist, including cyclization of 1,2,4-triazole derivatives with thioamides or direct functionalization of the triazole ring with a thioamide substituent. Spectroscopic techniques such as IR, 1H-NMR, mass spectroscopy, and elemental analysis confirm the structures of synthesized derivatives .

Molecular Structure Analysis

The molecular structure of This compound consists of a 1,2,4-triazole ring attached to an ethanethioamide group. The triazole ring provides opportunities for hydrogen bonding interactions with biological targets, potentially influencing pharmacokinetics and pharmacodynamics .

Chemical Reactions Analysis

The compound may participate in various chemical reactions, including nucleophilic substitutions, cyclizations, and condensations. Its reactivity depends on the functional groups present and the reaction conditions. Investigating its reactivity with electrophiles, nucleophiles, and metal catalysts is essential for understanding its potential applications .

Physical And Chemical Properties Analysis

Applications De Recherche Scientifique

Synthesis and Structure Analysis

2-(1H-1,2,4-triazol-1-yl)ethanethioamide and its derivatives play a significant role in the synthesis of various heterocycles. These compounds are crucial in the formation of complex structures, as demonstrated by Şahin et al. (2008), who detailed the synthesis and structure of a related triazole derivative, highlighting its potential in creating supramolecular networks with hydrogen bonds and π-π interactions (Şahin, Büyükgüngör, Şaşmaz, Gümrükçüoğlu, & Kantar, 2008).

Agricultural and Medicinal Chemistry

In agricultural and medicinal chemistry, derivatives of 2-(1H-1,2,4-triazol-1-yl)ethanols, which can be obtained from this compound, have garnered attention for their herbicidal and antifungal activities. Lassalas et al. (2017) explored the generation of (1H-1,2,4-triazol-1-yl)methyl carbanion for condensation with various carbonyl compounds, leading to a diverse array of these ethanols (Lassalas et al., 2017).

Antiviral Research

In the context of antiviral research, this compound derivatives have been studied for their potential in combating viral infections. For instance, Rashdan et al. (2021) synthesized novel 1,3,4-thiadiazole-1,2,3-triazole hybrids with potential antiviral activity against COVID-19, demonstrating the versatility of triazole derivatives in addressing contemporary health challenges (Rashdan, Abdelmonsef, Abou-Krisha, & Yousef, 2021).

Fungicidal Applications

Bai et al. (2020) focused on the design and synthesis of novel 1,2,4-triazole derivatives containing oxime ether and phenoxyl pyridinyl moieties, which exhibited significant fungicidal activities against various phytopathogens. This research underscores the potential of triazole derivatives in developing new fungicides (Bai, Liu, Chenzhang, Xiao, Fu, & Qin, 2020).

Material Science and Coordination Chemistry

In material science and coordination chemistry, derivatives of this compound have been used to develop novel coordination polymers. For example, Tang et al. (2000) synthesized novel diorganotin(IV) complexes using bis(triazol-1-yl)alkanes, demonstrating the utility of these compounds in creating linkage coordination polymers with potential applications in various fields (Tang, Wang, Chai, Jia, Xu, & Wang, 2000).

Orientations Futures

Mécanisme D'action

Target of Action

Triazole compounds are known to interact with various biological targets, including enzymes and receptors .

Mode of Action

The mode of action of 2-(1H-1,2,4-triazol-1-yl)ethanethioamide involves the formation of a C-N bond between the nitrogen of the amino group and the carbonyl carbon, with a simultaneous proton transfer from nitrogen N1 to the oxygen of the C=O bond .

Biochemical Pathways

It’s known that triazole compounds can influence various biochemical pathways depending on their specific targets .

Pharmacokinetics

The compound’s molecular weight of 14218 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well absorbed and distributed in the body .

Result of Action

The formation of a c-n bond and the proton transfer could potentially lead to changes in the structure and function of the compound’s targets .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the synthesis of related triazole compounds has been reported to be efficient and environmentally benign under flow conditions .

Propriétés

IUPAC Name |

2-(1,2,4-triazol-1-yl)ethanethioamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4S/c5-4(9)1-8-3-6-2-7-8/h2-3H,1H2,(H2,5,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNKQHNJCTOJEKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN(C=N1)CC(=S)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50363273 | |

| Record name | 2-(1H-1,2,4-triazol-1-yl)ethanethioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50363273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

339009-39-1 | |

| Record name | 2-(1H-1,2,4-triazol-1-yl)ethanethioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50363273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl N-[(2-methoxypyridin-3-yl)methyl]carbamate](/img/structure/B3051384.png)